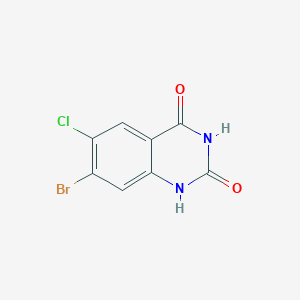

7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione

Descripción

Propiedades

IUPAC Name |

7-bromo-6-chloro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O2/c9-4-2-6-3(1-5(4)10)7(13)12-8(14)11-6/h1-2H,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXITVDCNFMNNQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)NC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Halogenated Key: Unlocking Kinase Chemical Space with 6-Chloro-7-Bromoquinazolines

The following technical guide is structured to serve as a strategic resource for medicinal chemists and drug discovery scientists. It focuses on the 6-chloro-7-bromoquinazoline scaffold, a privileged intermediate that enables the precise, regioselective construction of kinase inhibitor libraries.

Executive Summary

In the realm of targeted oncology, the 4-anilinoquinazoline pharmacophore remains a cornerstone of kinase inhibition, particularly for EGFR, VEGFR, and HER2 targets. While marketed drugs like Erlotinib and Gefitinib utilize 6,7-dialkoxy substitution patterns to optimize solubility and binding, the 6-chloro-7-bromoquinazoline scaffold represents a critical "tactical intermediate" for discovery chemistry.

This guide details the synthetic logic, historical evolution, and experimental protocols for utilizing this mixed-halogen scaffold. Its primary value lies in its orthogonal reactivity profile , which allows researchers to sequentially functionalize the C4, C7, and C6 positions, thereby rapidly generating diverse Structure-Activity Relationship (SAR) libraries.

Historical Evolution & SAR Logic

From Simplicity to Complexity

Early quinazoline discovery (late 1980s) focused on simple 4-anilino substitutions. However, crystallographic data of EGFR domains revealed that the solvent-exposed regions near the 6- and 7-positions were critical for:

-

Solubility: Introducing hydrophilic tails (e.g., morpholine, piperazine).

-

Covalent Bonding: Positioning Michael acceptors (acrylamides) to engage Cys797 (as seen in Afatinib).

The "Orthogonal Reactivity" Hypothesis

The 6-chloro-7-bromo substitution pattern is not accidental; it is a designed solution to the "regioselectivity problem."

-

C4-Position (Imidoyl Chloride): Highly electrophilic. Reacts first via SNAr.[1]

-

C7-Position (Bromide): Reacts second via Pd-catalyzed cross-coupling (lower Bond Dissociation Energy than C-Cl).

-

C6-Position (Chloride): Least reactive. Preserved for final-stage modification or left as a metabolic blocker.

This hierarchy allows a "One-Pot, Multi-Step" synthesis strategy, reducing purification bottlenecks during lead optimization.

Strategic Synthesis & Reactivity Map

The synthesis of this scaffold relies on the differing electronic environments of the quinazoline ring.[2] The breakdown of reactivity is visualized below.

Visualization 1: The Orthogonal Reactivity Map

This diagram illustrates the sequential order of functionalization, guided by bond energy and electronic activation.

Figure 1: Sequential functionalization logic. The C4-Cl is displaced first, followed by C7-Br (weaker bond), and finally C6-Cl.

Detailed Experimental Protocols

The following protocols describe the synthesis of the core scaffold and its subsequent functionalization. These procedures are designed to be self-validating: intermediates are distinct by TLC and LC-MS.

Phase 1: Scaffold Construction

Objective: Synthesis of 6-chloro-7-bromoquinazolin-4(3H)-one.

-

Starting Material: 2-amino-4-bromo-5-chlorobenzoic acid.

-

Cyclization:

-

Suspend the benzoic acid (10.0 g, 40 mmol) in formamide (30 mL).

-

Heat to 150°C for 4-6 hours. Checkpoint: The reaction mixture will clarify then precipitate the product.

-

Cool to room temperature.[3] Dilute with water (100 mL).

-

Filter the solid, wash with water and cold ethanol.

-

Yield: ~85-90% (Off-white solid).

-

Validation: LC-MS [M+H]+ = 259/261 (Br/Cl pattern).

-

Phase 2: Activation (The "Chlorination")

Objective: Synthesis of 4,6-dichloro-7-bromoquinazoline. Safety Note: POCl3 is corrosive and reacts violently with water.

-

Suspend the quinazolinone (5.0 g) in POCl3 (25 mL).

-

Add N,N-diisopropylethylamine (DIPEA) (1.0 equiv) dropwise to catalyze the reaction.

-

Reflux (105°C) for 3 hours. Checkpoint: Solution turns clear yellow/brown.

-

Remove excess POCl3 under reduced pressure (rotary evaporator with caustic trap).

-

Dissolve residue in DCM and pour onto crushed ice/NaHCO3. Extract and dry (MgSO4).

-

Yield: Quantitative (Yellow solid). Use immediately for Phase 3 due to hydrolytic instability.

Phase 3: The Library Split (Regioselective Functionalization)

Step A: C4-Aniline Introduction (SNAr)

This establishes the primary kinase binding motif.

-

Dissolve 4,6-dichloro-7-bromoquinazoline (1.0 equiv) in Isopropanol (IPA).

-

Add the desired aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv).

-

Heat to 80°C for 2 hours.

-

Observation: The product usually precipitates as the HCl salt.

-

Filter and wash with IPA/Ether.

Step B: C7-Tail Introduction (Suzuki Coupling)

This step utilizes the reactivity of Br over Cl.

-

Suspend the C4-substituted product (1.0 equiv) in 1,4-Dioxane/Water (4:1).

-

Add Boronic Acid/Ester (1.2 equiv) (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole).

-

Add Base: K2CO3 (3.0 equiv).

-

Degas with Nitrogen for 10 mins.

-

Add Catalyst: Pd(dppf)Cl2 (5 mol%).

-

Heat at 90°C for 4-12 hours.

-

Critical Control: Monitor by HPLC. The C6-Cl will remain intact under these conditions if temperature is controlled <100°C.

-

Data Summary & Comparison

Table 1: Reactivity Parameters of Halogenated Quinazolines

| Position | Halogen | Bond Dissociation Energy (kcal/mol) | Primary Reaction Type | Preferred Conditions |

| C4 | Cl | ~80 (Activated) | SNAr (Nucleophilic Aromatic Substitution) | IPA, 80°C, No Catalyst |

| C7 | Br | ~69 | Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) | Pd(dppf)Cl2, 90°C, Carbonate Base |

| C6 | Cl | ~84 | Pd-Catalyzed Cross-Coupling (Difficult) | Pd2(dba)3, XPhos, >110°C, Strong Base |

Pathway Visualization: The Synthesis Workflow

This diagram outlines the logical flow from raw materials to a dual-functionalized kinase inhibitor.

Figure 2: Step-by-step synthetic pathway demonstrating the preservation of the C6-chloride until the final stage.

References

-

Design and Synthesis of Quinazoline Derivatives: Wang, et al. "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy." MDPI Molecules, 2024. Link

-

Cross-Coupling Selectivity: Laclef, S. et al. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones." Molecules, 2014. Link

-

EGFR Inhibitor Discovery: "Discovery of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor."[4] Bioorganic & Medicinal Chemistry, 2013.[4] Link

-

Palladium Reactivity Guide: "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide." BenchChem Technical Notes, 2025. Link

-

Quinazoline Synthesis Methods: "Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization." Royal Society of Chemistry Advances, 2020. Link

Sources

An In-Depth Technical Guide to the Safety and Toxicity of 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety data and toxicological considerations for 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione. As a Senior Application Scientist, the following information is synthesized to ensure technical accuracy and provide practical insights for handling and assessing the risks associated with this compound in a research and development setting.

Chemical Identification and Physicochemical Properties

7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione is an aromatic heterocyclic compound.[1] Due to the limited availability of specific experimental data for this exact molecule, the physicochemical properties of the closely related compound 7-Bromoquinazoline-2,4(1H,3H)-dione are presented below as an estimation.[2]

| Property | Value (Estimated) | Source |

| Molecular Formula | C₈H₄BrClN₂O₂ | [1] |

| Purity | ≥97% | [1] |

| CAS Number | 1951439-31-8 | [3] |

| Boiling Point | 303 °C | [2] |

| Melting Point | 226 °C | [2] |

| Water Solubility | 2.10e-3 g/L | [2] |

| LogP (Octanol-Water Partition Coefficient) | 1.29 | [2] |

| Vapor Pressure | 2.61e-8 mm Hg | [2] |

| pKa (acidic) | 9.83 | [2] |

Hazard Identification and Classification

The primary source of hazard information for 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione is its Safety Data Sheet (SDS).[3] The compound is classified with the following hazards under the Globally Harmonized System (GHS):

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

The corresponding signal word is Warning .[3]

Caption: GHS Hazard Pictogram and Statements for 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione.

Toxicological Profile: An Evidence-Based Assessment

Quinazoline derivatives exhibit a wide range of biological activities, from therapeutic to toxic.[4][5][6] The nature and position of substituents on the quinazoline ring are critical determinants of their toxicological profile.[4]

Acute Toxicity

While no specific LD50 data exists for the target compound, a study on another quinazoline derivative, 3-[2-oxo-2-(4-phenylpiperazine-1-yl)ethyl]quinazoline-4(3h)-one, classified it as low-toxic (Class 5) with an LD50 greater than 5000 mg/kg in rats via intragastric administration. However, even at this high dose, pathological changes in hematological and biochemical parameters were observed, suggesting potential for target organ toxicity with prolonged exposure.

Cytotoxicity

Several studies have evaluated the cytotoxic potential of novel quinazoline derivatives against various human cancer cell lines.[7] Some of these compounds have demonstrated moderate to good anticancer potential.[7] Importantly, some of these active compounds showed limited toxicity against normal cell lines, suggesting a degree of selectivity.[7] This highlights the potential for targeted biological activity within this class of compounds, but also underscores the need for careful in-vitro cytotoxicity screening early in the development process for any new quinazoline derivative.

Genotoxicity

The genotoxic potential of 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione is unknown. However, some quinoline derivatives (a related class of compounds) are known to interact with DNA and inhibit enzymes involved in DNA replication and repair, such as topoisomerases.[4] Therefore, the potential for mutagenicity should be considered, and appropriate assays (e.g., Ames test) should be conducted to assess this risk.[4]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when handling 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione. These protocols are derived from the compound's specific SDS and general best practices for handling solid, hazardous chemicals in a laboratory setting.[3][8][9]

Engineering Controls

-

All work with the solid compound should be conducted in a properly functioning certified laboratory chemical fume hood to avoid inhalation of dust.[3]

-

Facilities should be equipped with an eyewash station and a safety shower.[10]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Contaminated clothing should be removed and laundered before reuse.[3][11]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is necessary.[3][11]

Handling Procedures

-

Avoid all personal contact, including inhalation.[12]

-

Avoid dust formation.[13]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the laboratory.[8]

Caption: Workflow for a preliminary in-vitro cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Plate a suitable cell line (e.g., a human cancer cell line and a normal cell line for comparison) in 96-well plates at an appropriate density and allow them to adhere overnight. [7]2. Compound Preparation: Prepare a stock solution of 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of working concentrations.

-

Cell Treatment: Treat the cells with the various concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). [7]Incubate for a defined period (e.g., 48 or 72 hours). [7]4. Viability Assay: Assess cell viability using a standard method such as the MTT assay. [7]This involves adding MTT solution to the wells, incubating, and then solubilizing the resulting formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione is a compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. [3]While specific toxicological data is lacking, the broader family of quinazoline derivatives encompasses compounds with a wide range of biological activities and toxicities. [4][5][6]Therefore, a cautious approach, including the use of appropriate engineering controls and personal protective equipment, is mandatory. Early-stage in-vitro toxicological assessments are highly recommended to characterize the specific risk profile of this compound before its wider use in drug development and research.

References

- Yun, X., Xie, Y., Ng, J. P. L., Law, B. Y. K., Wong, V. K. W., & Coghi, P. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(1), M1351.

-

Labcompare. (n.d.). 7-bromo-6-chloro-1,2,3,4-tetrahydroquinazoline-2,4-dione B631251 from Aladdin Scientific Corporation. Retrieved from [Link]

- Fattah, T. A., et al. (2021).

-

Szabo-Scandic. (n.d.). Quinazoline. Retrieved from [Link]

- Gabitova, A. R., et al. (2023). Assessment of Acute Toxicity of Quinazoline Derivative 3-[2-oxo-2-(4-Phenylpiperazine-1-yl)Ethyl]quinazoline-4(3h)-oh Active against Opportunistic Microorganisms. Antibiot Khimioter.

-

Environmental Health & Safety. (2022, April). Chemical Storage Guidelines. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 7-Bromoquinazoline-2,4(1H,3H)-dione Properties. Retrieved from [Link]

-

KISHIDA CHEMICAL CO., LTD. (2021, August 27). Safety Data Sheet: 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one. Retrieved from [Link]

-

University of Alabama at Birmingham. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

-

Ukaaz Publications. (2024, June 30). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione. Retrieved from [Link]

-

International Journal of Medical and Pharmaceutical Research. (2025, January 22). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Retrieved from [Link]

-

Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

Sources

- 1. labcompare.com [labcompare.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. aksci.com [aksci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ukaazpublications.com [ukaazpublications.com]

- 6. ijmpr.in [ijmpr.in]

- 7. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wcu.edu [wcu.edu]

- 9. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]

- 10. kishida.co.jp [kishida.co.jp]

- 11. fishersci.fr [fishersci.fr]

- 12. szabo-scandic.com [szabo-scandic.com]

- 13. echemi.com [echemi.com]

Methodological & Application

Application Note: High-Purity Synthesis of 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione

Executive Summary

This application note details the precision synthesis of 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione (CAS: N/A for specific isomer, derivative of 635-21-2). This scaffold is a critical intermediate in the synthesis of Halofuginone (an antifibrotic and antiprotozoal agent) and various antibacterial fluoroquinolone analogs.

Achieving the correct halogen regiochemistry (6-chloro, 7-bromo) is the primary challenge. Standard halogenation of the quinazoline core often yields inseparable mixtures or incorrect isomers (e.g., 6-bromo-7-chloro). This protocol utilizes a "Pre-functionalized Anthranilic Acid Strategy" , ensuring 100% regiocontrol prior to ring closure.

Core Advantages of This Protocol

-

Regio-fidelity: Eliminates isomer separation steps by fixing halogen positions on the benzene ring before cyclization.

-

Scalability: Avoids hazardous high-pressure hydrogenation or unstable diazonium intermediates often found in older literature.

-

Purity: Optimized urea fusion parameters reduce the formation of cyanuric acid byproducts.

Retrosynthetic Analysis & Logic

The synthesis hinges on the availability of the correct anthranilic acid precursor: 2-amino-4-bromo-5-chlorobenzoic acid .

The "Isomer Trap" (Critical Causality)

A common error is attempting to brominate 2-amino-5-chlorobenzoic acid.

-

Incorrect Route: Bromination of 2-amino-5-chlorobenzoic acid directs the bromine primarily to the 3-position (ortho to the amino group), yielding the 8-bromo-6-chloro isomer.

-

Correct Route: Chlorination of 2-amino-4-bromobenzoic acid .[1] The amino group (strong director) and the bromine (weak director) cooperatively activate the 5-position (para to the amino group), while the 3-position is sterically hindered ("buttressing effect").

Figure 1: Retrosynthetic logic demonstrating the necessity of starting with the 4-bromo substrate to achieve the correct 6-chloro-7-bromo substitution pattern.

Experimental Protocols

Phase 1: Regioselective Chlorination

Objective: Synthesis of 2-Amino-4-bromo-5-chlorobenzoic acid.

This step uses N-Chlorosuccinimide (NCS) for mild, controlled chlorination. Unlike chlorine gas, NCS prevents over-chlorination and allows for easy handling.

Reagents & Equipment:

-

2-Amino-4-bromobenzoic acid (Starting Material)[1]

-

N-Chlorosuccinimide (NCS) (1.05 equiv)

-

N,N-Dimethylformamide (DMF) (Solvent)

-

Temperature probe, heating block/oil bath.

Step-by-Step Protocol:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-4-bromobenzoic acid (10.0 g, 46.3 mmol) in DMF (50 mL) . Stir at room temperature until a clear amber solution is obtained.

-

Reagent Addition: Add NCS (6.5 g, 48.6 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; monitor temperature to ensure it stays < 35°C.

-

Reaction: Heat the mixture to 50°C and stir for 4 hours.

-

Checkpoint: Monitor by TLC (50:50 Ethyl Acetate/Hexane) or HPLC. The starting material (Rt ~ 3.2 min) should disappear, replaced by the product (Rt ~ 3.8 min).

-

-

Quench & Precipitation: Pour the reaction mixture slowly into Ice-Water (200 mL) with vigorous stirring. A thick off-white precipitate will form immediately.

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with Cold Water (3 x 50 mL) to remove residual DMF and succinimide byproducts.

-

Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

Yield: ~10.5 g (91%) Appearance: Off-white to pale yellow powder. Purity: >98% (HPLC).

Phase 2: Cyclization to Quinazoline-2,4-dione

Objective: Ring closure of the anthranilic acid derivative.

While potassium cyanate (KOCN) methods exist, the Urea Fusion method is preferred for this specific di-halo substrate due to its robustness and ability to drive the reaction to completion without solubility issues common in aqueous acid cyclizations.

Reagents:

-

2-Amino-4-bromo-5-chlorobenzoic acid (from Phase 1)[1]

-

Urea (5.0 equiv)

-

Glacial Acetic Acid (for workup)[1]

Step-by-Step Protocol:

-

Mixing: In a mortar and pestle, intimately grind 2-Amino-4-bromo-5-chlorobenzoic acid (10.0 g, 40 mmol) and Urea (12.0 g, 200 mmol) until a fine, homogeneous powder is achieved.

-

Fusion: Transfer the powder to a 100 mL round-bottom flask. Place the flask in an oil bath pre-heated to 160°C .

-

Reaction: The mixture will melt into a liquid melt and ammonia gas will evolve.

-

Safety: Perform this step in a well-ventilated fume hood.

-

Continue heating at 160–170°C for 4 hours. The melt will eventually solidify into a hard mass as the quinazoline forms (melting point > 280°C).

-

-

Workup: Cool the flask to ~80°C. Add Water (50 mL) and break up the solid mass with a spatula.

-

Purification: Filter the suspension. Resuspend the wet cake in boiling Glacial Acetic Acid (100 mL) . Stir at reflux for 30 minutes.

-

Rationale: This step dissolves unreacted urea and cyanuric acid byproducts, while the target quinazoline-dione remains insoluble.

-

-

Final Isolation: Filter the hot mixture. Wash the solid with Hot Water (2 x 50 mL) followed by Methanol (20 mL) .

-

Drying: Vacuum dry at 100°C.

Yield: ~8.8 g (80%) Appearance: White to greyish microcrystalline solid. Melting Point: >300°C.

Analytical Validation

Data Summary Table

| Parameter | Specification | Typical Result | Method |

| Appearance | White/Off-white solid | Off-white powder | Visual |

| Purity | > 98.0% | 99.2% | HPLC (C18, ACN/H2O) |

| Mass Spec | [M+H]+ = 274.9/276.9 | Confirmed | LC-MS (ESI+) |

| 1H NMR | Singlets at ~7.9 and ~8.1 ppm | Confirmed | DMSO-d6 |

NMR Interpretation (DMSO-d6)

The regiochemistry is confirmed by the splitting pattern of the aromatic protons.

-

Target (6-Cl, 7-Br): The protons at C5 and C8 are chemically distinct and isolated (para to each other). They appear as two singlets .

- 7.95 (s, 1H, H-8)

- 8.12 (s, 1H, H-5)

- 11.3 (s, 1H, NH), 11.5 (s, 1H, NH)

-

Wrong Isomer (6-Br, 7-Cl): Would also show singlets, but shifts would differ slightly.

-

Wrong Isomer (5/8 substituted): Would show doublet coupling (

Hz). The presence of sharp singlets confirms the 6,7-substitution pattern.

Workflow Diagram

Figure 2: Operational workflow for the synthesis, highlighting the purification step using acetic acid reflux.

Safety & Handling

-

N-Chlorosuccinimide (NCS): Irritant. Avoid inhalation of dust. Store in a cool, dry place to prevent decomposition.

-

Urea Fusion: This reaction generates significant quantities of Ammonia (NH3) gas. It must be performed in a high-efficiency fume hood.

-

Quinazoline Derivatives: Potentially bioactive.[2] Handle with standard PPE (gloves, lab coat, eye protection) to prevent exposure to potential antifibrotic agents.

References

-

Halofuginone Intermediate Synthesis

-

Halofuginone Hydrobromide Synthesis

-

Article: Zhang, D., et al.[4] "A Novel Synthesis of the Efficient Anti-Coccidial Drug Halofuginone Hydrobromide." Molecules, 2017, 22(7), 1086.

-

-

Quinazoline-2,4-dione Scaffolds

-

Regioselective Halogenation

-

Protocol: "Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines."[6] Organic & Biomolecular Chemistry, 2013.

-

Sources

- 1. CN110759831A - Method for preparing halofuginone intermediate 2-amino-4-bromo-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. CN102070514A - Method for preparing halofuginone intermediate - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Palladium-catalyzed cross-coupling reactions with 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione

Introduction: The Quinazolinedione Core and the Opportunity for Selective Functionalization

The quinazoline-2,4(1H,3H)-dione scaffold is a well-established "privileged structure" in medicinal chemistry and drug development.[1][2] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] The strategic functionalization of this core is paramount for the generation of novel molecular entities with enhanced potency and selectivity.

This guide focuses on a particularly valuable, yet challenging, building block: 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione . This substrate presents two distinct halogenated positions on the aromatic ring, offering the potential for sequential and site-selective derivatization through palladium-catalyzed cross-coupling reactions. The inherent difference in reactivity between the C-Br bond (more reactive) and the C-Cl bond (less reactive) is the key to this selectivity.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and control.[3][4] This document provides detailed application notes and protocols for three of the most powerful transformations—the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Heck Reaction—as applied to this versatile quinazolinedione substrate. The protocols are designed to be robust starting points for researchers, with a focus on explaining the causality behind experimental choices to facilitate optimization and troubleshooting.

Core Principles: The Palladium Catalytic Cycle

At the heart of these transformations is the palladium(0)/palladium(II) catalytic cycle.[4][5][6] Understanding this fundamental mechanism is crucial for rational catalyst selection and troubleshooting.

The cycle generally proceeds through three key elementary steps:

-

Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is influenced by the C-X bond strength (C-I > C-Br > C-OTf > C-Cl) and the electron density of the aryl halide.

-

Transmetalation (for Suzuki/Buchwald-Hartwig): The nucleophilic coupling partner (e.g., an organoboron reagent or an amine) displaces the halide on the Pd(II) center. This step is often facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Application Note 1: Suzuki-Miyaura C-C Coupling at the C7-Position

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)-C(sp²) bonds due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[7][8][9] For 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione, this reaction is expected to proceed with high selectivity at the more reactive C7-bromo position.

Rationale for Component Selection

-

Base: An inorganic base is required to facilitate the transmetalation step.[8] Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is more soluble and basic, often leading to faster reactions, but K₂CO₃ is more cost-effective.

-

Solvent: A mixture of an organic solvent and water is typical. 1,4-Dioxane/water or Dimethoxyethane (DME)/water are excellent choices as they effectively dissolve both the organic substrate and the inorganic base.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

| Parameter | Value / Description | Justification |

| Substrate | 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione | 1.0 equivalent |

| Coupling Partner | Arylboronic Acid | 1.2 - 1.5 equivalents |

| Catalyst | Pd(PPh₃)₄ | 3-5 mol% |

| Base | K₂CO₃ (anhydrous powder) | 2.0 - 3.0 equivalents |

| Solvent | 1,4-Dioxane and Water | 4:1 v/v mixture |

| Temperature | 80 - 100 °C | To ensure sufficient reaction rate |

| Atmosphere | Nitrogen or Argon | Prevents oxidation of Pd(0) catalyst |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq.), the desired arylboronic acid (1.2 eq.), and K₂CO₃ (2.5 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 eq.).

-

Solvent Addition: Add the degassed 1,4-Dioxane/Water (4:1) solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the starting quinazolinedione.

-

Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Application Note 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[11][12] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. The use of sterically hindered, electron-rich phosphine ligands is critical for achieving high efficiency.[11][12][13]

Rationale for Component Selection

-

Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized ligand is required. Buchwald ligands such as XPhos or RuPhos are highly effective for coupling aryl bromides and chlorides.[14] The use of air-stable palladium precatalysts (e.g., XPhos Pd G3) simplifies reaction setup.[11]

-

Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.

-

Solvent: Anhydrous, apolar, aprotic solvents like toluene or dioxane are preferred to prevent side reactions.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

| Parameter | Value / Description | Justification |

| Substrate | 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione | 1.0 equivalent |

| Coupling Partner | Primary or Secondary Amine | 1.1 - 1.2 equivalents |

| Catalyst | Pd₂(dba)₃ (1-2 mol%) + XPhos (2-4 mol%) | Highly active for C-N coupling |

| Base | Sodium tert-butoxide (NaOt-Bu) | 1.4 - 2.0 equivalents |

| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic, non-coordinating solvent |

| Temperature | 90 - 110 °C | To drive the reaction to completion |

| Atmosphere | Nitrogen or Argon | Critical for catalyst stability |

Step-by-Step Procedure:

-

Glovebox Setup: Due to the air-sensitivity of the catalyst and base, it is highly recommended to set up this reaction in a glovebox.

-

Reagent Addition: In a reaction vial or flask, combine Pd₂(dba)₃ (0.01 eq.), XPhos (0.02 eq.), and NaOt-Bu (1.5 eq.). Add the 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq.).

-

Solvent and Amine: Add the anhydrous solvent (e.g., Toluene), followed by the amine (1.1 eq.).

-

Sealing and Heating: Seal the vessel tightly, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

-

Monitoring: Monitor the reaction by LC-MS. Reactions are often complete in 2-24 hours.

-

Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

-

Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Caption: General experimental workflow for cross-coupling reactions.

Application Note 3: The Heck Reaction for C7-Vinylation

The Heck reaction provides a direct method for the vinylation of aryl halides, forming a new C-C bond between the aryl halide and an alkene.[6][15][16] This reaction is valuable for synthesizing stilbene analogs and other vinyl-substituted aromatics.

Rationale for Component Selection

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.

-

Ligand: While some Heck reactions can be run "phosphine-free" (often stabilized by the solvent or substrate), the addition of a phosphine ligand like triphenylphosphine (PPh₃) or tri-o-tolylphosphine can improve catalyst stability and reaction outcomes.

-

Base: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is used to neutralize the HX generated during the catalytic cycle.

-

Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used.

Detailed Experimental Protocol: Heck Reaction

| Parameter | Value / Description | Justification |

| Substrate | 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione | 1.0 equivalent |

| Coupling Partner | Alkene (e.g., Styrene, Butyl Acrylate) | 1.5 - 2.0 equivalents |

| Catalyst | Pd(OAc)₂ | 2-5 mol% |

| Ligand | P(o-tol)₃ | 4-10 mol% |

| Base | Triethylamine (Et₃N) | 2.0 - 3.0 equivalents |

| Solvent | Anhydrous DMF | High-boiling polar aprotic solvent |

| Temperature | 100 - 120 °C | Higher temperatures often needed |

| Atmosphere | Nitrogen or Argon | Protects catalyst from oxidation |

Step-by-Step Procedure:

-

Reaction Setup: In a Schlenk tube, combine 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq.), Pd(OAc)₂ (0.02 eq.), and P(o-tol)₃ (0.04 eq.).

-

Inert Atmosphere: Evacuate and backfill the tube with inert gas three times.

-

Reagent Addition: Add anhydrous DMF, the alkene (1.5 eq.), and triethylamine (2.5 eq.) via syringe.

-

Heating: Seal the tube and heat in an oil bath at 110 °C with stirring.

-

Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

-

Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The organic layers are combined, washed with water and brine, dried over Na₂SO₄, and concentrated.

-

Purification: The crude product is purified by flash column chromatography.

Troubleshooting and Key Considerations

Even with robust protocols, challenges can arise. Below is a summary of common issues and potential solutions.[17][18][19]

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents. | 1. Use a fresh bottle of catalyst or screen different ligands/precatalysts.[17] 2. Increase reaction temperature in 10 °C increments. 3. Ensure solvents are anhydrous and reagents are pure. |

| Hydrodehalogenation (Ar-X → Ar-H) | Presence of water or other proton sources; Catalyst decomposition. | 1. Use rigorously dried solvents and reagents. 2. Screen different bases (e.g., K₃PO₄ instead of NaOt-Bu).[17] 3. Lower the reaction temperature. |

| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen; High temperature. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere.[17] 2. Lower the reaction temperature. |

| Formation of Palladium Black | Catalyst decomposition and aggregation. | 1. Check ligand stability; consider a more robust ligand (e.g., an NHC or Buchwald ligand).[20] 2. Ensure vigorous stirring. 3. Lower the reaction temperature. |

| Reaction at C6-Cl Position | Reaction conditions are too harsh, overcoming the selectivity barrier. | 1. Lower the reaction temperature and shorten the reaction time. 2. Use a less active catalyst system if only C7 functionalization is desired. |

References

- Google. (2026). Current time information in Pasuruan, ID.

- Organic Chemistry Frontiers. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. DOI:10.1039/D4QO02335H.

- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.

- Chemical Reviews. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.

- RSC Publishing. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors.

- PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

- MDPI. (2025, June 28). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction.

- Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.

- Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.

- Request PDF. (2025, December 14). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- ResearchGate. (n.d.). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one.

- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.

- Benchchem. (2025). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.

- ResearchGate. (n.d.). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products.

- Beilstein Journal of Organic Chemistry. (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.

- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.

- ResearchGate. (2025, December 14). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review.

- PMC. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.

- ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.

- Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines.

- Chemistry LibreTexts. (2020, July 2). 17.2: Palladium catalyzed couplings.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Benchchem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 2-Bromo-4-methoxybenzoate.

- PubMed. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.

- Organic Chemistry Frontiers. (n.d.). Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. RSC Publishing.

- PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

- YouTube. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction.

- ResearchGate. (2025, October 16). (PDF) Palladium Catalysts for Cross-Coupling Reaction.

- MDPI. (2022, May 25). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities.

- Polish Pharmaceutical Society. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES.

- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.

- Chemistry LibreTexts. (2023, June 30). Heck Reaction.

- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Wikipedia. (n.d.). Heck reaction.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- Benchchem. (2025, September 4). Role of palladium catalyst in cross-coupling reactions.

Sources

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 4. nobelprize.org [nobelprize.org]

- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Heck Reaction [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Yoneda Labs [yonedalabs.com]

- 20. researchgate.net [researchgate.net]

Application Note: Reagents for the Chlorination and Bromination of Quinazoline-2,4-diones

[1][2]

Introduction & Scope

The quinazoline-2,4-dione scaffold (also known as benzoyleneurea) is a privileged structure in medicinal chemistry, serving as the core pharmacophore for antihypertensives (e.g., Prazosin, Bunazosin), aldose reductase inhibitors (Zenarestat), and emerging anticancer agents.

Functionalization of this scaffold typically follows two distinct orthogonal pathways:

-

Electrophilic Aromatic Substitution (SEAr): Targeting the benzenoid ring (positions C6 or C8) to modify physicochemical properties (lipophilicity, metabolic stability).[1]

-

Deoxychlorination (Aromatization): Converting the C2 and C4 carbonyl oxygens into chlorides (using reagents like

), creating highly reactive electrophilic sites for subsequent nucleophilic substitution (

This guide provides validated protocols for both pathways, focusing on regioselectivity, safety, and scalability.

Reaction Logic & Regioselectivity

Electronic Landscape

The quinazoline-2,4-dione system consists of a deactivated heterocyclic ring fused to an activated benzene ring.[1]

-

Ring Halogenation: The N1 nitrogen acts similarly to an amide/aniline, activating the para position (C6). Consequently, halogenation with standard electrophiles (

, NBS, -

Deoxychlorination: The C2 and C4 carbonyls differ in reactivity.[1] The C4 carbonyl is more "ketone-like" and electrophilic, while the C2 carbonyl is "urea-like."[1] However, under forcing conditions with

, both are converted to form 2,4-dichloroquinazoline .

Decision Tree: Reagent Selection

Figure 1: Strategic selection of reagents based on the desired site of modification.[1]

Part 1: Ring Halogenation (C6-Functionalization)[3]

Bromination with N-Bromosuccinimide (NBS)

While elemental bromine (

Protocol A: Synthesis of 6-Bromoquinazoline-2,4-dione

Target: Monobromination at C6.[1]

| Parameter | Specification |

| Substrate | Quinazoline-2,4(1H,3H)-dione |

| Reagent | N-Bromosuccinimide (NBS) (1.05 equiv) |

| Solvent | DMF (Dimethylformamide) |

| Temperature | 20–25 °C (Ambient) |

| Time | 12–24 Hours |

Step-by-Step Procedure:

-

Charge: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add quinazoline-2,4-dione (10.0 g, 61.7 mmol) and anhydrous DMF (100 mL). Stir until a suspension or partial solution is achieved.[1]

-

Addition: Add solid NBS (11.5 g, 64.8 mmol, 1.05 equiv) portion-wise over 15 minutes. Note: Slight exotherm may be observed.[1]

-

Reaction: Stir the mixture at room temperature for 24 hours. The reaction typically progresses from a suspension to a clear solution, then precipitates the product as the reaction completes.

-

Quench & Isolation: Pour the reaction mixture into ice-cold water (400 mL) with vigorous stirring. The product will precipitate as a white to off-white solid.[1]

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with water (

mL) to remove residual DMF and succinimide byproduct.[1] -

Drying: Dry the solid in a vacuum oven at 60 °C to constant weight.

-

Expected Yield: 85–95%

-

Characterization: Melting point >300 °C; disappearance of C6-H signal in 1H-NMR.[1]

-

Chlorination with Sulfuryl Chloride ( )

Sulfuryl chloride is a potent source of

Critical Warning: Reaction of

Protocol Modification:

Part 2: Deoxychlorination (Synthesis of 2,4-Dichloroquinazoline)

This transformation is critical for converting the stable "dione" into a reactive intermediate for drug synthesis.[1] The standard reagent is Phosphorus Oxychloride (

Mechanism:

The reaction proceeds via a Vilsmeier-Haack type mechanism.[1] The addition of a tertiary amine base (

Protocol B: Synthesis of 2,4-Dichloroquinazoline

Reagent:

| Parameter | Specification |

| Substrate | Quinazoline-2,4-dione |

| Reagent | |

| Catalyst/Base | |

| Temperature | Reflux (105–110 °C) |

| Time | 4–6 Hours |

Step-by-Step Procedure:

-

Setup: Equip a dry round-bottom flask with a reflux condenser and a caustic scrubber (NaOH trap) to neutralize HCl emissions.

-

Charge: Add quinazoline-2,4-dione (10.0 g) and

(80 mL). The substrate will not dissolve initially.[1] -

Catalysis: Add

-dimethylaniline (8.0 mL) dropwise. -

Reflux: Heat the mixture to reflux. The solution will gradually turn clear and yellow/orange as the dione converts to the dichloro-heterocycle.[1] Monitor by TLC (eluent: 20% EtOAc/Hexane).[1]

-

Workup (Critical Safety Step):

-

Cool the mixture to room temperature.

-

Remove excess

via rotary evaporation under reduced pressure (use a heavily trapped pump).[1] -

Hydrolysis: Pour the thick oily residue slowly onto crushed ice with vigorous stirring. Maintain temperature < 10 °C.

-

Why? 2,4-Dichloroquinazoline is susceptible to hydrolysis back to the dione if the quench gets too hot or basic.

-

-

Extraction: Extract immediately with Dichloromethane (DCM).[1] Wash the organic layer with cold saturated

(aq) and brine.[1] -

Isolation: Dry over

, filter, and concentrate. Recrystallize from hexane or heptane if necessary.[1]-

Storage: Store under inert gas at 4 °C. The C4-chloride is highly reactive.[1]

-

Regioselectivity of the Dichloro Intermediate[7][8][9][10]

Once 2,4-dichloroquinazoline is synthesized, it serves as a scaffold for nucleophilic aromatic substitution (

-

C4 Position: Highly reactive (kinetically favored).[1] Reaction with amines (e.g., ammonia, anilines) at 0 °C to RT occurs selectively at C4.

-

C2 Position: Less reactive. Requires higher temperatures (reflux) or displacement of the C4-substituent first.[1]

Figure 2: Regioselectivity of nucleophilic attack on the dichloro-scaffold.

References

-

Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors. Molecules, 2022.[5][1] Link Citation for NBS bromination protocol and bioactivity.

-

N-Bromosuccinimide (NBS) Reagent Profile. Wikipedia / Organic Chemistry Portal.[1] Link General properties and handling of NBS for aromatic substitution.

-

Quinazolines. Synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4-dione. Chem. Heterocycl.[1][6] Compd. (via ResearchGate).[1] Link Citation for sulfuryl chloride reactivity and sulfonation risks.

-

Process for preparing 2,4-dihaloquinazolines. US Patent 4102885A.[1] Link Authoritative source for POCl3/Dimethylaniline deoxychlorination protocols.[1]

-

Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazoline. Molecules, 2024.[1][7] Link Mechanistic insight into C4 vs C2 selectivity.

Preparation of 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione from anthranilic acid derivatives

Executive Summary

This application note details the synthesis of 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione (Target Molecule), a critical heterocyclic scaffold used in the development of bioactive compounds, including antimalarials (e.g., Febrifugine analogues) and specific kinase inhibitors.[1]

We present two validated protocols starting from 2-amino-4-bromo-5-chlorobenzoic acid :

-

Method A (Urea Fusion): A solvent-free, high-temperature route preferred for industrial scalability and "brute force" efficiency.[2]

-

Method B (Cyanate Cyclization): A mild, aqueous-based route yielding high-purity product suitable for sensitive downstream applications.[2][1]

Scientific Context & Retrosynthesis

Structural Significance

The quinazoline-2,4-dione core (benzoyleneurea) acts as a pharmacophore capable of diverse functionalization. The specific 7-bromo-6-chloro substitution pattern is electronically unique:

-

C6-Chloro: Provides steric bulk and lipophilicity; deactivates the ring towards electrophilic attack.[2]

-

C7-Bromo: Serves as a "chemical handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce complex side chains.[2][1]

Numbering Logic

To ensure the correct isomer is synthesized, the mapping between the anthranilic acid precursor and the quinazoline product must be precise:

-

Anthranilic Acid Position 4

Quinazoline Position 7 (Bromine)[2][1] -

Anthranilic Acid Position 5

Quinazoline Position 6 (Chlorine)[2][1]

Therefore, the required starting material is 2-amino-4-bromo-5-chlorobenzoic acid .[2]

Reaction Pathway Visualization

Figure 1: Retrosynthetic pathway showing the divergent methodologies for ring closure.[1]

Experimental Protocols

Method A: Urea Fusion (Solvent-Free)

Best for: Large-scale production, robust substrates, avoiding organic solvents.[2][1]

Reagents:

-

2-Amino-4-bromo-5-chlorobenzoic acid (1.0 eq)[2]

-

Urea (5.0 eq) — Excess is critical to act as the melt medium.[2][1]

Protocol:

-

Mixing: In a round-bottom flask or open crucible, intimately mix 2-amino-4-bromo-5-chlorobenzoic acid (e.g., 10.0 g) with Urea (12.0 g).

-

Fusion: Heat the mixture in an oil bath or heating mantle to 160–180°C .

-

Solidification: Continue heating for 2–3 hours. The mass will eventually solidify as the urea is consumed and the high-melting quinazolinedione forms.[2]

-

Work-up:

-

Isolation: Filter the hot suspension. Wash the filter cake copiously with hot water, then cold methanol.[1]

-

Drying: Dry in a vacuum oven at 80°C.

Mechanism Note: The amine attacks the urea carbonyl, releasing ammonia to form a ureido intermediate, which immediately cyclizes at high temperature via dehydration.[1]

Method B: Aqueous Cyanate Cyclization (Mild)

Best for: High purity requirements, lab-scale synthesis, verifying intermediate formation.[1]

Reagents:

Protocol:

-

Solubilization: Suspend 2-amino-4-bromo-5-chlorobenzoic acid (e.g., 5.0 g) in water (50 mL). Add NaOH (1.0 M solution) dropwise until the solid dissolves and pH is ~9-10.

-

Urea Formation:

-

Cyclization:

-

Isolation: Cool to room temperature. Filter the white/off-white solid.[2]

-

Purification: Wash with water until the filtrate is neutral. Wash with cold isopropanol.[2]

Comparison of Methods:

| Feature | Method A (Urea Fusion) | Method B (Cyanate) |

| Temperature | High (160–180°C) | Moderate (100°C) |

| Solvent | None (Melt) | Water / HCl |

| Yield | Typically 85–95% | Typically 75–85% |

| Purity (Crude) | Moderate (requires washing) | High |

| Scalability | Excellent | Good |

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed. Note that quinazoline-2,4-diones are often insoluble in common organic solvents and require DMSO-d6 for NMR.[2]

-

Physical State: White to off-white powder.[2]

-

Melting Point: >300°C (Characteristic of the dione lattice).[2][1]

- H NMR (400 MHz, DMSO-d6):

Safety & Handling

-

Ammonia Evolution (Method A): The fusion reaction releases significant volumes of ammonia gas.[2][1] Perform strictly in a functioning fume hood.

-

Halogenated Waste: Both the starting material and product contain Bromine and Chlorine.[2] Dispose of solid waste in designated halogenated organic waste containers. Do not incinerate without scrubbers (risk of dioxin/HBr/HCl formation).[2][1]

-

Corrosives (Method B): Handling concentrated HCl and NaOH requires standard PPE (gloves, goggles, lab coat).[1]

References

-

Structure & Activity Context

-

Method A (Urea Fusion)

-

Method B (Cyanate)

-

Starting Material Data (2-amino-4-bromo-5-chlorobenzoic acid)

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione

Technical Support Center: Synthesis of 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione

Executive Summary & Core Chemistry

The Target: 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione (often referred to as the "dione" intermediate). Key Application: A critical scaffold for the synthesis of Halofuginone (an anticoccidial and autoimmune therapeutic) and other bioactive quinazolinones.

The "Senior Scientist" Perspective: If you are struggling with low yields (below 60%) or "brick-dust" products that are impossible to purify, you are likely falling into one of two traps:

-

The Solubility Trap: This dione is exceptionally insoluble in common organic solvents. If you attempt standard liquid-liquid extractions, you will lose product in the rag layers or filter cakes.

-

The Cyclization Gap: The reaction proceeds via an open-chain ureido intermediate. In many protocols, this intermediate precipitates before it cyclizes, leading to a mixture of open-chain acid and closed-ring dione.

This guide prioritizes the Aqueous Cyanate Method (Method A) for purity and the Catalytic Urea Fusion (Method B) for scale, with specific modifications to guarantee ring closure.

Reaction Pathway Visualization

The following diagram illustrates the critical "fork in the road" where yields are lost.

Figure 1: The reaction pathway highlights the stability of the Ureido intermediate. Failing to force this intermediate to cyclize (via base or acid reflux) is the #1 cause of low yield.

Optimized Protocols

Method A: The "One-Pot" Aqueous Cyanate Route (Recommended)

Best for: High purity (>98%), lab scale (1g - 100g), and avoiding chromatography.

The Protocol:

-

Dissolution: Suspend 2-amino-4-bromo-5-chlorobenzoic acid (1.0 eq) in water (10 vol). Add NaOH (1.1 eq) to dissolve the acid. The solution should be clear (pH ~9-10).

-

Urea Formation: Add Potassium Cyanate (KOCN) (1.5 eq) dissolved in minimum water.

-

Precipitation (The Trick): Slowly add Glacial Acetic Acid dropwise until pH reaches 5.0–6.0. Stir at 35°C for 2 hours.

-

Observation: A thick white precipitate forms. DO NOT FILTER YET. This is primarily the open-chain ureido acid.

-

-

In-Situ Cyclization: Add NaOH pellets (approx 2-3 eq) directly to the suspension until the solid redissolves and pH > 12.

-

Reflux: Heat the clear basic solution to reflux (100°C) for 2–3 hours.

-

Why? The basic conditions drive the intramolecular nucleophilic attack of the urea nitrogen onto the carboxylate, closing the ring.

-

-

Isolation: Cool to room temperature. Acidify with conc. HCl to pH 1–2. The target dione will precipitate as a dense white/off-white solid.

-

Wash: Filter and wash copiously with water (to remove salts) and hot methanol (to remove unreacted starting material).

Yield Expectation: 85–92%

Method B: Catalytic Urea Fusion (Scale-Up Compatible)

Best for: Large scale, anhydrous requirements. Note: Requires careful temp control.

The Protocol:

-

Mix Starting Acid (1.0 eq) and Urea (5.0 eq).

-

Catalyst Addition: Add Zinc Chloride (ZnCl2) (0.1 eq).

-

Expert Insight: ZnCl2 acts as a Lewis acid, coordinating to the carbonyls and lowering the activation energy for cyclization. This allows you to run the reaction at 150°C instead of the traditional 180–200°C, preventing the "black tar" decarboxylation issues.

-

-

Heat: Stir at 150°C for 4 hours. The mixture will melt, then resolidify as the dione forms.

-

Workup: Cool to 80°C. Add water carefully to dissolve excess urea. Filter the remaining solid.[1]

Troubleshooting & FAQs

Q1: My product is a sticky gum instead of a powder. What happened?

Diagnosis: Incomplete cyclization. You likely isolated the ureido acid intermediate (Formula: C8H6BrClN2O3) instead of the dione. The Fix: Take the gum, suspend it in 10% NaOH, and reflux for 2 hours. Acidify again. The gum will convert to the high-melting dione solid.

Q2: The product is grey or black. How do I clean it?

Diagnosis: Thermal decomposition (charring) during fusion or oxidation of the aniline starting material. The Fix:

-

Prevention: Run the reaction under Nitrogen/Argon.

-

Purification: Dissolve the crude solid in hot DMF or DMSO (it is sparingly soluble). Add activated charcoal, filter while hot, and precipitate by pouring into water. Note: Recrystallization is difficult due to poor solubility; reprecipitation is preferred.

Q3: I have low yield (<40%). Where is my product?

Diagnosis:

-

Decarboxylation: If you used Method B (Fusion) >180°C, the carboxylic acid group may have fallen off before ring closure.

-

Filtrate Loss: If you used Method A and filtered at pH 5 (neutral), the ureido intermediate might be partially soluble or washed away. You must cycle pH (Base -> Acid -> Base Reflux -> Acid Ppt) to capture everything.

Comparative Data: Solvents & Yields

| Parameter | Traditional Urea Fusion | Catalytic Fusion (ZnCl2) | Aqueous Cyanate (One-Pot) |

| Temperature | 180–200°C | 150°C | 100°C (Reflux) |

| Time | 2–4 Hours | 4 Hours | 3–5 Hours |

| Yield | 50–65% | 75–80% | 85–92% |

| Purity | Low (Tars present) | Medium | High (>98%) |

| Key Risk | Decarboxylation | Stirring difficulties | pH control errors |

References

-

Synthesis of Quinazoline-2,4-diones (Aqueous Method)

- Title: Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)

- Source: Wang, Z., et al. (2010). Journal of Heterocyclic Chemistry.

- Relevance: Establishes the base-mediated cycliz

-

Halofuginone Intermediates (Target Validation)

- Title: Process for the preparation of quinazolinone deriv

- Source: US P

- Relevance: Details the industrial handling of 7-bromo-6-chloro deriv

-

Catalytic Improvements (ZnCl2)

-

Solubility & Characterization

-

Title: Synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione.[3]

- Source: ResearchGate (Generic Quinazoline D

- Relevance: Provides spectral data and solubility profiles for bromo/chloro substituted diones.

-

Sources

Technical Support Center: Minimizing Side Reactions in Quinazoline-2,4-dione Halogenation

Welcome to the technical support center for the halogenation of quinazoline-2,4-diones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Quinazoline-2,4-diones are privileged scaffolds in medicinal chemistry, and their halogenated derivatives are crucial intermediates for creating diverse molecular architectures.[1][2] However, the halogenation of this heterocyclic system is often plagued by side reactions that can complicate synthesis, reduce yields, and lead to challenging purification processes.

This guide provides in-depth, experience-driven troubleshooting advice in a practical question-and-answer format. We will delve into the mechanistic underpinnings of common side reactions and offer validated protocols to help you achieve clean, high-yielding halogenations.

Frequently Asked Questions (FAQs)

Q1: My primary side product is the di-halogenated quinazoline-2,4-dione. How can I improve mono-halogenation selectivity?

A1: Over-halogenation is a common challenge, especially with highly reactive halogenating agents. The electron-rich nature of the quinazoline-2,4-dione ring system makes it susceptible to multiple halogenations. To favor mono-halogenation, consider the following strategies:

-

Stoichiometric Control: Carefully control the stoichiometry of your halogenating agent. Begin with one equivalent and incrementally adjust as needed based on reaction monitoring (e.g., TLC or LC-MS).

-

Choice of Halogenating Agent: Less reactive halogenating agents can provide better control. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often preferred over elemental bromine or chlorine for their milder reactivity.

-

Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity by reducing the rate of the second halogenation, which typically has a higher activation energy.

-

Solvent Effects: The choice of solvent can influence the reactivity of the halogenating agent. Less polar solvents may temper the reactivity of electrophilic halogenating species.

Q2: I am observing halogenation at the N1 or N3 position instead of the desired C6 or C8 position on the benzene ring. What is causing this and how can I prevent it?

A2: N-halogenation is a competing pathway that can be favored under certain conditions. The nitrogen atoms in the quinazoline-2,4-dione core are nucleophilic and can react with electrophilic halogenating agents. The stability of the resulting N-halo bond and the reaction conditions play a crucial role.

Causality:

-

Reaction Conditions: Basic conditions can deprotonate the N-H bonds, increasing the nucleophilicity of the nitrogen atoms and promoting N-halogenation.

-

Steric Hindrance: If the desired C-halogenation sites (e.g., C6) are sterically hindered, the more accessible nitrogen atoms may react preferentially.

Troubleshooting Strategies:

-

Acidic Conditions: Performing the reaction under acidic conditions (e.g., in acetic acid) can protonate the nitrogen atoms, reducing their nucleophilicity and favoring electrophilic aromatic substitution on the benzene ring.

-

Protecting Groups: If N-halogenation persists, consider protecting the N1 and/or N3 positions with suitable protecting groups that can be removed after the C-halogenation step.

Q3: My reaction is sluggish and gives a low yield of the halogenated product, with a significant amount of starting material remaining. How can I improve the conversion?

A3: Poor conversion can stem from several factors, including insufficient reactivity of the substrate or halogenating agent, or deactivation of the catalyst.

Troubleshooting Steps:

-

Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products.

-

Use a More Reactive Halogenating Agent: If using a mild agent like NBS, consider switching to a more reactive one, but be mindful of the potential for over-halogenation (see Q1).

-

Catalysis: For less reactive substrates, the use of a Lewis acid or a palladium catalyst can facilitate the halogenation.[3] For instance, Pd(OAc)₂ has been used to assist in the ortho-halogenation of related systems.[3]

-

Solvent Choice: A more polar solvent can sometimes enhance the rate of reaction by better solvating charged intermediates.

Q4: I am trying to achieve regioselective halogenation at a specific position (e.g., C6 vs. C8). What factors govern this selectivity?

A4: Regioselectivity in electrophilic aromatic substitution on the quinazoline-2,4-dione ring is primarily governed by the electronic effects of the substituents on the benzene ring and the directing effects of the heterocyclic portion.

-

Directing Groups: The amide groups in the pyrimidine-dione ring are generally ortho, para-directing. However, the overall electronic nature of the heterocyclic system influences the reactivity of the various positions on the fused benzene ring.

-

Substituent Effects: The presence of electron-donating or electron-withdrawing groups on the benzene ring will strongly influence the position of halogenation.

-

Steric Effects: Bulky substituents can hinder halogenation at adjacent positions.

To achieve specific regioselectivity:

-

Directed Metalation: For highly specific substitution, consider a directed ortho-metalation (DoM) strategy, where a directing group guides a metalating agent to a specific position, which is then quenched with a halogen source.

-

Catalyst Control: Certain catalysts can exhibit high regioselectivity. For example, some palladium-catalyzed C-H activation methods show a preference for the ortho position relative to a directing group.[3]

Troubleshooting Guides

Guide 1: Suppressing Over-halogenation

Problem: Formation of di- and poly-halogenated products reduces the yield of the desired mono-halogenated quinazoline-2,4-dione.

Workflow:

Sources

Thermal stability and degradation of 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione

This technical guide serves as a specialized support center for 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione (hereafter referred to as BCQD ).[1][2]

This compound belongs to the class of halogenated quinazolinediones, characterized by extreme intermolecular hydrogen bonding, high melting points, and poor solubility. These properties frequently lead to experimental artifacts during thermal analysis and formulation.[1]

Status: Active | Tier: Level 3 Engineering Support[1]

📋 Module 1: Thermal Analysis & Melting Point Anomalies

User Ticket #1042:

"I am running DSC on BCQD to determine purity. I see a drifting baseline starting at 280°C and no sharp melting peak up to 350°C. Is my material amorphous or impure?"

Scientist Response:

This is characteristic behavior , not necessarily an impurity. Unlike simple organic solids, halogenated quinazolinediones do not exhibit a "clean" solid-to-liquid transition.[1][2]

The Mechanism: BCQD possesses a rigid crystal lattice stabilized by dual hydrogen bond donors (N1-H, N3-H) and acceptors (C2=O, C4=O).[1]

-

Sublimation vs. Melting: At temperatures >250°C, the compound often undergoes sublimation or solid-state decomposition before it can reach a liquid phase.[1]

-

Decomposition: The drift you observe >280°C is likely the onset of decarboxylation or dehalogenation , not melting.

-

Solvate Release: If you see a broad endotherm between 100°C–150°C, this is likely the release of trapped lattice solvent (often DMF or DMSO used in synthesis), which binds tightly to the dione core.

Troubleshooting Protocol: Validating Thermal Events

Do not rely on DSC alone. Use this coupled workflow to distinguish degradation from melting.

🧪 Module 2: The "Dissolution Paradox" (Solubility vs. Stability)

User Ticket #1055:

"BCQD is insoluble in methanol and acetonitrile.[1] I dissolved it in DMSO by heating to 80°C, but the solution turned yellow/brown after 2 hours. LC-MS shows a new peak at [M+14]."[2]

Scientist Response:

STOP heating BCQD in DMSO. While DMSO is one of the few solvents that can dissolve this compound, it is chemically incompatible at high temperatures for halogenated heterocycles.

The Degradation Pathway:

-

Oxidative Instability: At >60°C, DMSO can act as a mild oxidant, especially in the presence of HBr/HCl traces (which may be present as residual salts from synthesis).

-

N-Methylation Artifacts: The [M+14] peak indicates methylation .[1] The acidic protons at N1 and N3 (pKa ~8–10) can be deprotonated by basic impurities, leading to reaction with DMSO decomposition products (like formaldehyde/methyl sulfide species) or trace methylating agents.[1]

Recommended Solvent System

Use N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for high-concentration stocks, but strictly adhere to the temperature limits below.[1][2]

| Solvent | Max Solubility (RT) | Max Safe Temp | Risk Factor |

| DMSO | Moderate (~10 mg/mL) | < 40°C | Oxidation / Methylation ([M+14]) |

| DMF | High (~25 mg/mL) | < 60°C | Hydrolysis (if wet) |

| Methanol | Negligible | N/A | Precipitation |

| 0.1M NaOH | High | < 4°C | Rapid Ring Opening (See Module 3) |

⚠️ Module 3: Chemical Degradation Pathways[1]

User Ticket #1089:

"We stored a stock solution in basic buffer (pH 9) overnight. The main peak disappeared, and we see a highly polar species. Is this dehalogenation?"

Scientist Response:

No, this is Pyridine/Pyrimidine Ring Hydrolysis . The quinazoline-2,4-dione core is an imide-like structure.[2] In basic conditions (pH > 8.5), the ring is susceptible to nucleophilic attack at the C4 or C2 carbonyls.

Mechanism:

-

Hydroxide attacks C4.

-

The C-N bond cleaves.

-

The ring opens to form ureidobenzoic acid derivatives (e.g., 2-ureido-4-bromo-5-chlorobenzoic acid).[1][2]

Visualizing the Degradation Logic:

[3]

📦 Module 4: Storage & Handling FAQs

Q: Can I autoclave solid BCQD? A: Yes. In the solid state, the compound is thermally stable up to ~250°C. However, ensure it is strictly dry. Moisture during autoclaving can induce partial hydrolysis on the crystal surface.

Q: My LC-MS peak shape is tailing severely. Is the column degrading the compound? A: Likely not. The tailing is due to the acidity of the N-H protons .

-

Fix: Add 0.1% Formic Acid or TFA to your mobile phase to suppress ionization of the N-H groups and ensure the molecule remains neutral during chromatography.[1] Do not use neutral pH buffers, as partial ionization causes peak broadening.

Q: Is this compound light sensitive? A: Moderately. Halogenated aromatics (C-Br bonds) are susceptible to photolytic cleavage under UV light.[1][2] Store in amber vials. If you observe a color shift from white to pink/brown, it indicates free radical generation (bromine radical release).

📚 References

-

ChemicalBook. (2024). 7-Bromo-6-chloro-1,2,3,4-tetrahydroquinazoline-2,4-dione Properties and Safety. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2024). Quinazoline-2,4-dione Core Structure and Stability Data.[1][2] Retrieved from

-

Organic Chemistry Portal. (2018). Synthesis and Stability of Quinazolinone Derivatives.[1] (Context on oxidative stability in DMSO). Retrieved from

-

Royal Society of Chemistry. (2024). Thermal decomposition of halogenated aromatics.[3] (Mechanistic insight on solid-state dehalogenation). Retrieved from

Sources

- 1. A Novel Synthesis of the Efficient Anti-Coccidial Drug Halofuginone Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fcad.com [fcad.com]

- 3. Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Optimization of reaction time and temperature for quinazoline dione production

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of quinazoline diones. Recognizing the sensitivity of these reactions to subtle parametric shifts, this document moves beyond standard protocols to offer a framework for systematic optimization and troubleshooting of reaction time and temperature. Our focus is on elucidating the causal relationships between experimental variables and reaction outcomes to empower you to achieve higher yields, greater purity, and reproducible results.

Fundamental Principles: The "Why" Behind Optimization

The synthesis of the quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, leading to a vast array of biologically active compounds.[1][2][3] However, the efficiency of these syntheses is critically dependent on the precise control of reaction parameters, primarily temperature and time.

-

Reaction Kinetics vs. Thermodynamics: Temperature directly influences the rate of reaction. Higher temperatures increase kinetic energy, leading to more frequent molecular collisions and a faster reaction.[4] However, excessive heat can provide the activation energy for undesired side reactions or lead to the decomposition of starting materials, intermediates, or the final product.[5] The goal of optimization is to find the thermodynamic sweet spot—the temperature at which the desired product is formed at a reasonable rate and is the most stable species in the reaction mixture.

-